molecular formula C11H13NO2 B269408 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Cat. No. B269408
M. Wt: 191.23 g/mol
InChI Key: DIVDIXWGHKSRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as DI-OA, is a chemical compound with potential applications in scientific research. This compound was first synthesized in 2009 by a group of chemists from the University of California, San Diego, and has since been studied for its various properties and potential uses.

Mechanism of Action

2-(2,3-dihydro-1H-inden-5-yloxy)acetamide acts as a positive modulator of Kv4.2 channels, increasing their activity and promoting the generation of action potentials in neurons. This effect is thought to be mediated by the binding of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide to a specific site on the Kv4.2 channel, which leads to a conformational change and an increase in channel activity.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can increase the activity of Kv4.2 channels in cultured neurons, leading to an increase in the firing rate of action potentials. In vivo studies have shown that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can enhance synaptic plasticity and improve learning and memory in rodents.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It has also been shown to be stable and non-toxic at concentrations used in experiments. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is that it is not selective for Kv4.2 channels, and can also modulate the activity of other potassium channels. This could potentially lead to off-target effects in experiments.

Future Directions

There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. One area of interest is in understanding the precise mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on Kv4.2 channels, and identifying the specific binding site on the channel. This could lead to the development of more selective modulators of Kv4.2 channels. Another area of interest is in exploring the potential therapeutic applications of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to determine the long-term effects of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on neuronal function and behavior.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. This synthesis method has been shown to be efficient and reproducible, making 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide readily available for scientific research.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of potassium channel, known as Kv4.2, which is involved in regulating the electrical activity of neurons. By modulating the activity of Kv4.2, 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has the potential to affect neuronal excitability and synaptic plasticity, which are important processes in learning and memory.

properties

Product Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

InChI

InChI=1S/C11H13NO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H2,12,13)

InChI Key

DIVDIXWGHKSRIO-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.